Nalpha-(2,4-Dinitrophenyl)-L-arginine
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Overview
Description
Synthesis Analysis
The synthesis of Nalpha-(2,4-Dinitrophenyl)-L-arginine and related compounds typically involves the reaction of L-arginine with dinitrophenyl derivatives. For instance, the synthesis of marine natural products and analogs, such as Nalpha-(4-bromopyrrolyl-2-carbonyl)-L-homoarginine, showcases the methodology for incorporating dinitrophenyl groups into peptide structures, although directly related synthesis pathways for Nalpha-(2,4-Dinitrophenyl)-L-arginine specifically are not commonly detailed in available literature (Lindel et al., 2000).
Molecular Structure Analysis
The molecular structure of Nalpha-(2,4-Dinitrophenyl)-L-arginine would feature the characteristic nitro groups attached to the phenyl ring, which are essential for its reactivity and interaction with amino groups. This structure allows it to readily form derivatives with peptides and amino acids, making it a valuable tool in biochemical analysis. While specific molecular structure analyses of this compound are scarce, the general properties of dinitrophenyl derivatives suggest strong absorbance in UV-visible spectroscopy and distinctive behavior in mass spectrometry, aiding in the elucidation of peptide structures (Russell, 1963).
Scientific Research Applications
Metabolic Versatility and Health Benefits
L-arginine exhibits significant metabolic versatility, acting as a precursor for the synthesis of nitric oxide, polyamines, proline, glutamate, creatine, agmatine, and urea. Its supplementation has been associated with various pharmacological benefits, such as reducing the risk of vascular and heart diseases, improving erectile dysfunction, enhancing immune response, and inhibiting gastric hyperacidity, showcasing its potential for anti-aging benefits greater than any pharmaceutical or nutraceutical agent previously discovered (Gad, 2010).
Cardiovascular System Impact
L-arginine is crucial for cardiovascular health, acting as the only substrate for nitric oxide production, which plays a fundamental role in endothelial function and vascular hemostasis. Its beneficial effects are well-documented in conditions associated with endothelial dysfunction and reduced nitric oxide synthesis, suggesting a novel therapeutic potential for cardiovascular diseases (Cylwik, Mogielnicki, & Buczko, 2005).
Quantification in Biofluids for Disease Markers
The quantification of L-arginine and its pathway-related substances in biofluids highlights their importance as predictive markers for health and disease. The development of analytical methods has enabled precise measurement, facilitating research into their roles across various conditions (Martens-Lobenhoffer & Bode-Böger, 2014).
Potential in Exercise Performance and Protein Synthesis
Citrulline, a related compound to L-arginine, shows potential in enhancing exercise performance and protein synthesis, offering a safer alternative to direct L-arginine supplementation for improving metabolic profiles and cardiovascular health (Papadia et al., 2017).
Future Directions
properties
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-(2,4-dinitroanilino)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O6/c13-12(14)15-5-1-2-9(11(19)20)16-8-4-3-7(17(21)22)6-10(8)18(23)24/h3-4,6,9,16H,1-2,5H2,(H,19,20)(H4,13,14,15)/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJXZYUXRVBOAH-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCCN=C(N)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CCCN=C(N)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nalpha-(2,4-Dinitrophenyl)-L-arginine | |
CAS RN |
1602-42-2 |
Source
|
Record name | N-(2,4-Dinitrophenyl)-L-arginine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1602-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N2-(2,4-dinitrophenyl)-L-arginine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.999 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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